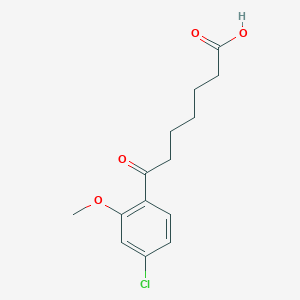

7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid

Description

Properties

IUPAC Name |

7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO4/c1-19-13-9-10(15)7-8-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKJHSSYHABYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzene and heptanoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid exhibits significant anti-inflammatory and analgesic properties. Its ability to interact with various biological targets suggests potential applications in treating conditions related to inflammation and pain modulation. Studies have shown that this compound may inhibit enzymes involved in inflammatory pathways, highlighting its therapeutic potential.

Pharmaceutical Development

The compound's anti-inflammatory properties make it a candidate for drug development aimed at treating chronic inflammatory diseases. It has been studied for its efficacy in modulating pain responses, which could lead to new analgesic medications.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to specific receptors associated with pain and inflammation pathways. These studies provide insights into its mechanism of action and potential therapeutic targets.

Anti-inflammatory Studies

In vitro studies have shown that this compound effectively reduces inflammatory markers in cell cultures, suggesting its potential use as an anti-inflammatory agent in clinical settings.

Pain Modulation Research

Clinical trials are underway to assess the efficacy of this compound in chronic pain management. Preliminary results indicate promising outcomes in pain reduction among patients receiving treatment involving this compound.

Mechanism of Action

The mechanism of action of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.

Altering Gene Expression: It can affect the expression of genes involved in inflammation, cell growth, and other processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 7-oxoheptanoic acid scaffold is versatile, with modifications to the aryl/alkyl substituent influencing biological activity, solubility, and metabolic stability. Key analogs include:

Key Observations :

- Halogen Effects : Chloro (target compound) and iodo () substituents increase molecular weight and may enhance binding via halogen bonding. Brominated analogs () show similar trends .

- Methoxy Groups : The 2-methoxy group in the target compound may improve solubility compared to purely hydrophobic substituents (e.g., tert-butyl).

Anti-Inflammatory Activity

- Compound 17 (7-(2-(Heptylamino)-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic acid): Reduced edema in murine models, likely via modulation of cyclooxygenase or leukotriene pathways .

- Target Compound : The 4-chloro-2-methoxyphenyl group may similarly interact with inflammatory mediators, though direct evidence is lacking .

Enzyme Inhibition

- EGFR Inhibitors (): Complex analogs (e.g., compound 5) integrate 7-oxoheptanoic acid into bifunctional inhibitors, suggesting the core’s role in binding kinase domains .

- HDAC Inhibitors (): IDE-2 and related compounds show that substituent flexibility is critical for HDAC isoform selectivity .

Biological Activity

7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a heptanoic acid backbone substituted with a 4-chloro-2-methoxyphenyl group, enhances its potential as a therapeutic agent. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.

The molecular formula of this compound is C₁₄H₁₇ClO₃, with a molecular weight of approximately 284.74 g/mol. The presence of chlorine and methoxy groups not only affects its solubility but also contributes to its reactivity and interactions with biological targets.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The compound is believed to modulate pain responses by interacting with specific receptors involved in inflammatory pathways. Molecular docking studies have shown that it can bind effectively to enzymes that play critical roles in these pathways, potentially inhibiting their activity.

Anti-inflammatory and Analgesic Effects

In vitro studies have demonstrated the compound's ability to inhibit key inflammatory mediators. For instance, it has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis during inflammatory responses. This inhibition could lead to decreased pain and inflammation in various conditions.

Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving U2OS osteosarcoma cells and HT29 colon adenocarcinoma cells, it exhibited IC50 values of 56 µM and 22 µM, respectively, indicating moderate cytotoxicity . These findings suggest potential applications in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-(4-Chlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅ClO₃ | Lacks methoxy group; different biological activity |

| 4-Chloroacetophenone | C₈H₇ClO | Simple aromatic ketone; used in organic synthesis |

| 3-(4-Chlorophenyl)-1-(2-methoxyethyl)urea | C₁₂H₁₄ClN₃O | Urea derivative; different mechanism of action |

The presence of the methoxy group in this compound enhances its solubility and biological activity compared to other similar compounds.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Inflammatory Pain Model : In a rat model of inflammatory pain, administration of this compound resulted in significant reductions in pain scores compared to control groups.

- Cancer Cell Line Studies : In vitro assays showed that treatment with varying concentrations led to dose-dependent cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid, and how can researchers optimize yield and purity?

- Methodology : A common approach involves Friedel-Crafts acylation of 4-chloro-2-methoxybenzene derivatives with heptanedioic acid derivatives. Optimization includes adjusting reaction conditions (e.g., Lewis acid catalysts, solvent polarity, and temperature). Post-synthesis purification via recrystallization (e.g., methanol/water systems) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Confirm structure via /-NMR and FT-IR to verify ketone and carboxylic acid functionalities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Safety Measures : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be neutralized (e.g., acid-base treatment) and disposed via certified hazardous waste services .

- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and rinse with ethanol/water. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized?

- Experimental Methods :

- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane, chloroform) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), UV light, and temperatures (4°C–40°C). Monitor via HPLC for decomposition products .

- Data Interpretation : Low water solubility suggests formulation challenges for in vivo studies; stability in DMSO supports its use as a stock solution .

Advanced Research Questions

Q. What mechanistic insights exist regarding the bioactivity of this compound, particularly in modulating hypertension-related pathways?

- Hypothesis Testing : Investigate interactions with angiotensin-converting enzyme (ACE) or endothelin receptors using molecular docking and surface plasmon resonance (SPR). Validate via in vitro assays (e.g., vasodilation in rat aortic rings) .

- Data Challenges : Address contradictions in IC values across studies by standardizing assay conditions (e.g., cell lines, buffer pH) and validating with orthogonal methods (e.g., fluorescence polarization) .

Q. How can advanced analytical techniques resolve structural ambiguities or polymorphism in this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., ketone orientation) .

- DSC/TGA : Identify polymorphic forms by analyzing melting points and thermal decomposition profiles .

- Case Study : A 2021 study resolved a keto-enol tautomerism dispute using -NMR titration and DFT calculations, highlighting the role of solvent polarity in equilibrium shifts .

Q. What strategies address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

- Experimental Design :

- In Vitro : Use Caco-2 cell monolayers to predict intestinal absorption.

- In Vivo : Perform bioavailability studies in rodents with LC-MS/MS quantification. Adjust formulations (e.g., nanoemulsions) to enhance solubility .

- Contradiction Analysis : Low in vivo bioavailability despite high permeability may stem from first-pass metabolism. Probe using hepatic microsome assays and CYP450 inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.